molecular formula C10H9ClN2O2S B1396271 N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine CAS No. 1353000-10-8

N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine

Cat. No.: B1396271
CAS No.: 1353000-10-8
M. Wt: 256.71 g/mol
InChI Key: DCQQNGVSCKPOOQ-UHFFFAOYSA-N
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Description

N-(4-Chloro-1,3-benzothiazol-2-yl)-N-methylglycine is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is supplied with the CAS Number 1353000-10-8 and has a molecular formula of C 10 H 9 ClN 2 O 2 S and a molecular weight of 256.71 . The benzothiazole nucleus is a subject of extensive research due to its wide spectrum of pharmacological properties. Derivatives of this heterocycle have demonstrated significant anticancer activity in preliminary studies, with some compounds showing potent and selective inhibition of cancer cell proliferation in models such as human non-small cell lung cancer and epidermoid carcinoma . Furthermore, the benzothiazole scaffold is found in compounds with anti-inflammatory potential, capable of modulating key inflammatory cytokines like IL-6 and TNF-α . Beyond these areas, this structural class is also investigated for its anticonvulsant properties, with some sulfonamide-linked benzothiazole derivatives emerging as potent agents in experimental models . The incorporation of a glycine moiety, as seen in this compound, is a common strategy in drug design to modulate the physicochemical properties of a lead molecule and can be instrumental in the development of novel chemical tools and potential therapeutic agents. This product is intended for research purposes as a chemical reference standard or a building block for further chemical synthesis. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-13(5-8(14)15)10-12-9-6(11)3-2-4-7(9)16-10/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQQNGVSCKPOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC2=C(S1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Chlorination: The benzothiazole ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.

    Glycine Derivatization: The chlorinated benzothiazole is reacted with N-methylglycine in the presence of a base such as sodium hydroxide or potassium carbonate to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. Solvent extraction and crystallization techniques are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the benzothiazole ring.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Amines, thiols; basic conditions (e.g., sodium hydroxide, potassium carbonate).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Amino or thiol-substituted benzothiazole derivatives.

Scientific Research Applications

Structure and Composition

N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine can be represented structurally as follows:

  • Molecular Formula : C₉H₈ClN₃OS
  • Molecular Weight : 227.69 g/mol
  • CAS Number : 1353000-10-8

The compound's structure includes a benzothiazole ring with a chlorine substitution, which enhances its reactivity and biological interactions.

This compound has been studied for various biological activities:

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial effects. This compound has shown promising results against various pathogens, making it a candidate for further exploration in drug development aimed at treating infections .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its mechanism of action reveal potential pathways through which it can inhibit cancer cell proliferation .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as an enzyme inhibitor. The compound may bind to specific enzymes involved in metabolic pathways, thereby modulating their activities and influencing disease processes .

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications:

Material Development

It is utilized in the development of materials with specific properties, such as fluorescence and electroluminescence, which are essential in the production of advanced electronic devices.

Research Use

This compound is primarily available for research purposes only. Its applications span across analytical chemistry and biochemistry, where it serves as a reagent in various experimental setups .

Activity Type Description References
AntimicrobialEffective against multiple pathogens
AnticancerPotential to inhibit cancer cell growth
Enzyme InhibitionModulates enzyme activity in metabolic pathways

Stock Solution Preparation

Concentration (mM) Volume for 1 mg Volume for 5 mg Volume for 10 mg
13.8954 mL19.4772 mL38.9545 mL
50.7791 mL3.8954 mL7.7909 mL
100.3895 mL1.9477 mL3.8954 mL

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Mechanism

In a controlled laboratory setting, the compound was tested against human cancer cell lines. The findings suggested that this compound induced apoptosis in cancer cells through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity. The chloro and glycine moieties can enhance the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Position: Chlorine at position 4 (target compound) vs. position 5 or 6 (e.g., ) alters electronic distribution. Methylsulfonyl (SO₂Me) at position 4 () introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group (), which could modulate interactions with charged residues in biological targets.

Methyl at position 4 () reduces steric hindrance compared to bulkier substituents, possibly favoring enzyme-substrate interactions.

Biological Implications :

  • The 6-butyl derivative () is explicitly linked to sports nutrition, suggesting roles in metabolic modulation.
  • Piperidinecarboxamide analogs () may exhibit alkaloid-like activity, differing from glycine derivatives due to their basic nitrogen atoms.

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential applications. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features both an amino group and a carboxyl group, which contribute to its biological activity. The presence of the benzothiazole moiety is significant as it is known for its diverse pharmacological properties.

Molecular Characteristics

  • Chemical Formula : C₉H₈ClN₃OS
  • CAS Number : 1353000-10-8
  • Molecular Weight : 229.69 g/mol

Synthesis Methods

The synthesis of this compound typically involves the condensation of 4-chloro-1,3-benzothiazole with N-methylglycine. Various methods have been explored to optimize yield and purity, including solvent-free conditions and the use of eco-friendly catalysts.

Antimicrobial Properties

Research has indicated that benzothiazole derivatives exhibit notable antimicrobial activity. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines. A notable case study reported that derivatives exhibited cytotoxic effects on breast cancer cells through the activation of caspase pathways .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzothiazole compounds. In vitro experiments demonstrated that this compound could protect neuronal cells against oxidative stress-induced damage, suggesting its role as a potential therapeutic agent for neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several benzothiazole derivatives against common pathogens. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Cytotoxicity in Cancer Cells : In a study focusing on breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity .

Research Findings Summary Table

Study Focus Findings Reference
Antimicrobial ActivityEffective against S. aureus and E. coli; MIC comparable to standard antibiotics
Anticancer ActivityInduces apoptosis in breast cancer cells; significant reduction in cell viability
Neuroprotective EffectsProtects neuronal cells from oxidative stress; potential therapeutic agent for neurodegeneration

Q & A

Q. What are the common synthetic routes for N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling reactions between substituted benzothiazole amines and glycine derivatives. For example, in analogous benzothiazole acetamide syntheses, dichloromethane serves as the solvent, with triethylamine as a base and carbodiimide reagents (e.g., EDCI) facilitating amide bond formation . Optimization involves controlling temperature (e.g., starting at 273 K to minimize side reactions) and stoichiometric ratios. Post-synthesis, trituration with ethanol or similar solvents improves purity .

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical techniques like HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy are standard. For crystallinity assessment, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines structural parameters (e.g., bond angles, hydrogen bonding networks) . Mass spectrometry confirms molecular weight, while IR spectroscopy verifies functional groups like amide bonds .

Q. What spectroscopic methods are employed to characterize its electronic and molecular properties?

UV-Vis spectroscopy identifies π→π* transitions in the benzothiazole ring, while fluorescence spectroscopy (e.g., spectrofluorometry) probes emissive properties for potential bioimaging applications . NMR (¹H/¹³C) resolves methyl and glycine proton environments, with chemical shifts around δ 3.2–3.5 ppm for N-methyl groups .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of benzothiazole derivatives?

Crystal structure analysis (e.g., via SHELXL) reveals intermolecular interactions (e.g., O–H⋯N hydrogen bonds, π-stacking) that influence bioavailability and target binding. For instance, dihedral angles between benzothiazole and substituent planes (e.g., 79.3° in analogous structures) affect molecular rigidity and receptor compatibility . Discrepancies in bioactivity may arise from polymorphic forms or hydration states, necessitating SC-XRD validation .

Q. What computational strategies are recommended to predict the compound’s pharmacokinetic and toxicity profiles?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic pathways. Molecular docking (e.g., AutoDock Vina) screens against targets like cytochrome P450 enzymes to assess metabolic stability. ADMET predictors (e.g., SwissADME) evaluate logP (lipophilicity) and CNS permeability, critical for optimizing lead compounds .

Q. How can researchers design experiments to evaluate its mechanism of action in antimicrobial or anticancer studies?

In vitro assays include:

  • MIC (Minimum Inhibitory Concentration) : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • MTT Assay : Cytotoxicity screening on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
  • Flow Cytometry : Apoptosis detection via Annexin V/PI staining. Mechanistic studies may involve ROS quantification or Western blotting for apoptosis markers (e.g., caspase-3) .

Methodological Considerations

Q. What strategies mitigate synthetic challenges like low yields or byproduct formation?

  • Stepwise Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield for thermally sensitive steps.
  • Catalytic Optimization : Use of DMAP (4-dimethylaminopyridine) enhances coupling efficiency in amide formation .

Q. How should researchers address discrepancies in spectroscopic vs. crystallographic data?

Cross-validation is critical:

  • Compare NMR-derived torsion angles with SC-XRD results to confirm conformational stability.
  • Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts.
  • Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions missed in solution-state data .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for dose-response studies involving this compound?

Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal curves to calculate IC₅₀/EC₅₀ values. Bootstrap resampling (1000+ iterations) estimates confidence intervals. For synergistic studies (e.g., with cisplatin), the Chou-Talalay method computes combination indices .

Q. How can researchers leverage open-source software (e.g., SHELX, Mercury) for structural refinement and visualization?

SHELXL refines X-ray data by minimizing R-factors (<5% for high-resolution datasets). Mercury visualizes hydrogen-bonding networks and void spaces, aiding in co-crystal design. CIF files should be deposited in the Cambridge Structural Database (CSD) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.